molecular formula C10H4F5NO B14870001 4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile

4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile

Cat. No.: B14870001
M. Wt: 249.14 g/mol
InChI Key: KKUMWNPNQRHPNH-UHFFFAOYSA-N
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Description

4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a pentafluoropropanoyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile typically involves the reaction of benzonitrile with 2,2,3,3,3-pentafluoropropionic acid or its derivatives. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile is unique due to the combination of the pentafluoropropanoyl and benzonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H4F5NO

Molecular Weight

249.14 g/mol

IUPAC Name

4-(2,2,3,3,3-pentafluoropropanoyl)benzonitrile

InChI

InChI=1S/C10H4F5NO/c11-9(12,10(13,14)15)8(17)7-3-1-6(5-16)2-4-7/h1-4H

InChI Key

KKUMWNPNQRHPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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